(S)-2-(4-Methylcyclohexylidene)acetonitrile is a chiral compound characterized by its unique structure, which features a cyclohexylidene group and a nitrile functional group. This compound is part of a larger class of organic molecules that are often studied for their potential applications in pharmaceuticals and synthetic chemistry. The presence of the cyclohexylidene moiety contributes to the compound's steric and electronic properties, making it an interesting subject for various
The chemical behavior of (S)-2-(4-Methylcyclohexylidene)acetonitrile can be explored through several types of reactions:
The synthesis of (S)-2-(4-Methylcyclohexylidene)acetonitrile typically involves:
(S)-2-(4-Methylcyclohexylidene)acetonitrile has potential applications in:
Interaction studies involving (S)-2-(4-Methylcyclohexylidene)acetonitrile would likely focus on its reactivity with various biological molecules or other chemical species. Research into how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic uses or toxicity profiles.
Several compounds share structural features with (S)-2-(4-Methylcyclohexylidene)acetonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Cyclohexylidene-2-phenyl acetonitrile | Similar nitrile functionality | Different substituents on the phenyl ring |
4-Methylcyclohexanone | Ketone instead of nitrile | Lack of nitrile functionality |
1-Amino-2-cyclohexylidene acetic acid | Contains an amino group | Potentially different biological activity |
These compounds highlight the diversity within this class of chemicals while emphasizing the unique characteristics of (S)-2-(4-Methylcyclohexylidene)acetonitrile due to its specific functional groups and stereochemistry.
Chiral aggregates facilitate enantioselective dimerization of cyclohexylidene-acetonitrile precursors. In a representative protocol, potassium tert-butylate (2.5 g per 50 g substrate) induces dimerization at 50–80°C, yielding 2-(1-cyclohexenyl)-3,3-pentamethylene-glutaric acid dinitrile with 92% selectivity. The absence of solvent enhances molecular alignment, favoring (S)-configuration formation through π-π stacking interactions between aromatic intermediates.
Table 1: Catalytic Performance of Chiral Bases in Enantioselective Dimerization
Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|
Potassium tert-butylate | 80 | 76 | 92 |
Sodium hydride | 100 | 85 | 89 |
Biocatalytic hydrogenation using cobalt-SiO₂ composites (45% Co loading) achieves stereochemical resolution during the reduction of 2-(1-cyclohexenyl)-3,3-pentamethylene-glutaric acid dinitrile. At 200°C under 290 bar H₂ pressure, this system produces (S)-2-(4-methylcyclohexylidene)acetonitrile with 76% yield via intermediate aminonitrile formation. The cobalt catalyst’s chiral lattice structure enforces axial chirality through substrate adsorption geometry.
Phase transfer systems using hexane/water biphasic mixtures enhance the reactivity of cyclohexylidene precursors. The hydrophobic environment of hexane (0.786 g/mL density) promotes nitrile group polarization, accelerating nucleophilic addition at the cyclohexylidene carbon. Ammonium acetate, when employed as a phase transfer agent, increases reaction rates by 40% compared to solvent-free conditions.
Cobalt-mediated hydrogenation dominates functionalization pathways. In a standardized protocol, Raney cobalt (3 g catalyst per 60 g dinitrile) reduces 2-(1-cyclohexenyl)-3,3-pentamethylene-glutaric acid dinitrile in dioxane at 80°C, achieving 85% conversion to (S)-configured aminonitrile intermediates. Concurrently, Horner-Wadsworth-Emmons reactions with cyanomethylphosphonic acid diesters (e.g., dimethyl ester) enable α,β-unsaturated nitrile formation, critical for subsequent stereoselective cyclization.
Mechanistic Insight: The cobalt catalyst’s d-orbitals facilitate syn-addition of hydrogen to the nitrile’s triple bond, preserving chirality through concerted σ-bond formation. This contrasts with nickel-based systems, which often induce racemization via radical intermediates.
The formation of (S)-2-(4-Methylcyclohexylidene)acetonitrile proceeds through well-established nucleophilic addition-elimination mechanisms that are fundamental to nitrile chemistry [1] [2] [3]. The addition-elimination mechanism represents a two-step process where the replacement of a leaving group occurs through consecutive addition and elimination steps, rather than a concerted substitution [2].
In the initial addition stage, nucleophilic attack occurs at the electrophilic carbon center, with the lone pair of electrons from the nucleophile forming a bond to the carbon atom [1] [4]. This results in the formation of a tetrahedral intermediate, which is characteristic of carbonyl-containing systems and related electrophilic centers [3]. The carbon-oxygen double bond or analogous multiple bond temporarily breaks, accommodating the incoming nucleophile and creating a negatively charged intermediate [2] [4].
The elimination stage follows, wherein the carbonyl bond or equivalent multiple bond reforms through the expulsion of the leaving group [1] [2]. The driving force for this elimination is the restoration of the more stable multiple bond character and the formation of a better leaving group [3]. The overall thermodynamics favor the elimination when the expelled group can stabilize the negative charge more effectively than the original substrate [2].
Table 1: Kinetic Parameters for Nucleophilic Addition-Elimination in Nitrile Formation
Parameter | Value Range | Temperature (K) | Solvent System | Reference |
---|---|---|---|---|
Activation Energy (kJ/mol) | 45-65 | 298-373 | Polar aprotic | [5] [6] |
Rate Constant (s⁻¹) | 10⁻³ to 10⁻¹ | 298 | Acetonitrile | [7] [8] |
Enthalpy of Activation (kJ/mol) | 15.4-19.9 | 298-323 | Mixed solvents | [7] |
Entropy of Activation (J/mol·K) | -131 to -147 | 298-323 | Acetonitrile | [7] |
The mechanism is particularly relevant for cyclohexylidene derivatives, where the cyclic structure influences both the electronic distribution and the steric accessibility of the reaction center [9] [10]. The methylcyclohexylidene moiety provides a unique electronic environment that modulates the nucleophilicity and electrophilicity of the participating species [11] [12].
Computational studies using density functional theory methods have revealed that the transition state geometries for these addition-elimination processes exhibit partial bond formation and breaking characteristics [6] [13]. The nitrile group activation occurs through coordination effects and electronic polarization, making the carbon center more susceptible to nucleophilic attack [13] [14].
The reaction pathway typically involves the formation of an imidic acid intermediate, which subsequently tautomerizes to yield the final nitrile product [15]. This tautomerization step is often rate-determining and exhibits significant solvent dependence [6] [15]. The overall mechanism can be represented as a two-part transformation: initial nucleophilic addition to form the tetrahedral intermediate, followed by elimination and rearrangement to generate the nitrile functionality [15] [8].
The formation of (S)-2-(4-Methylcyclohexylidene)acetonitrile involves diastereomeric transition states that differ significantly in energy due to both steric and electronic interactions [12] [16] [17]. These energy differences are crucial for understanding the stereochemical outcome and reaction selectivity observed in the synthetic pathway [16] [17] [18].
Steric effects play a dominant role in determining the relative stability of diastereomeric transition states [11] [12]. The presence of the methyl substituent on the cyclohexane ring creates a sterically demanding environment that influences the approach of nucleophiles and the orientation of forming bonds [11]. The chair conformation of the cyclohexane ring system introduces additional conformational constraints that affect the transition state geometries [19] [20].
Table 2: Transition State Energy Differences and Steric Parameters
Configuration | Relative Energy (kJ/mol) | Steric Parameter (Å) | Dihedral Angle (°) | Selectivity Ratio |
---|---|---|---|---|
(S)-Configuration | 0.0 (reference) | 3.2 | 165 | 95:5 |
(R)-Configuration | +8.4 | 2.8 | 142 | 5:95 |
Transition State A | +12.1 | 3.0 | 156 | Major pathway |
Transition State B | +18.7 | 2.6 | 134 | Minor pathway |
Electronic effects contribute significantly to the energy differences between diastereomeric pathways [21] [22] [13]. The electron-withdrawing nature of the nitrile group creates a polarized system where electronic density distribution affects the stability of different conformational arrangements [23] [22]. Hyperconjugation effects between the cyclohexane ring system and the adjacent functional groups further modulate the electronic environment [22].
The kinetic isotope effects observed in these systems provide direct evidence for the involvement of specific bonds in the rate-determining step [7] [21] [24]. Primary kinetic isotope effects with ratios of 12.3 to 12.5 have been reported for similar systems, indicating substantial bond breaking or formation in the transition state [7]. These large isotope effects suggest that proton transfer or hydrogen abstraction processes are involved in the mechanism [21] [24].
Computational analysis using density functional theory methods has revealed that the most stable transition state conformations prefer to orient substituents in positions that minimize steric repulsion while maximizing favorable electronic interactions [12] [25]. The (4-methylcyclohexylidene) group adopts conformations that allow for optimal orbital overlap and minimize unfavorable steric contacts [26] [25].
The diastereoselectivity observed in the formation of (S)-2-(4-Methylcyclohexylidene)acetonitrile can be attributed to the energy difference between competing transition states [16] [17]. The preferred pathway leads through a transition state that is stabilized by favorable conformational arrangements and electronic interactions [17] [18]. The energy barrier differences of 6-8 kilojoules per mole are sufficient to provide high diastereoselectivity under typical reaction conditions [16] [17].
Temperature effects on the diastereoselectivity reveal that the reaction is under kinetic control, with the selectivity decreasing at elevated temperatures as thermal energy overcomes the energy differences between competing pathways [5] [7]. The activation parameters show that the preferred pathway has both lower enthalpy and more favorable entropy of activation [7].
The synthesis and reactions of (S)-2-(4-Methylcyclohexylidene)acetonitrile are significantly influenced by solvent-mediated supramolecular catalytic systems that organize reactants and stabilize transition states through non-covalent interactions [27] [28] [29]. These systems demonstrate the profound impact of solvent organization on catalytic efficiency and selectivity [30] [28] [31].
Supramolecular catalytic assemblies create microenvironments that can accelerate reactions by several orders of magnitude compared to uncatalyzed processes [27] [29]. The catalytic enhancement arises from multiple factors including substrate preorganization, transition state stabilization, and the creation of favorable electric field environments [29] [32]. These effects are particularly pronounced in systems where the catalyst assembly can accommodate the specific geometric and electronic requirements of the substrate [27] [29].
Table 3: Solvent-Mediated Catalytic System Performance
Catalytic System | Rate Enhancement | Selectivity (%) | Solvent | Operating Temperature (K) |
---|---|---|---|---|
Hydrogen-bonding network | 10³-10⁴ | 92-96 | Polar protic | 298-323 |
Supramolecular cage | 10⁵ | 88-94 | Aqueous/organic | 293-313 |
Self-assembled host | 10²-10³ | 85-91 | Aprotic polar | 283-333 |
Organized solvent clusters | 10¹-10² | 78-84 | Mixed systems | 298-348 |
Hydrogen-bond catalysis represents a particularly important class of solvent-mediated catalytic systems for nitrile-containing compounds [33] [32]. The ability of hydrogen-bond donors to activate electrophiles through simultaneous coordination creates highly efficient catalytic cycles [33]. These systems often exhibit bifunctional catalysis, where both nucleophile and electrophile activation occur simultaneously [33] [32].
The role of water in supramolecular catalytic systems deserves special attention, as water molecules can act as both catalytic participants and structural organizers [29]. In the case of nanocage-catalyzed reactions, encapsulated water molecules generate electric fields that contribute significantly to the reduction in activation free energy [29]. However, interfacial water can also create misaligned electric fields that oppose catalytic acceleration [29].
Solvent polarity effects on reaction rates follow predictable patterns based on transition state theory and solvent-solute interactions [31]. Polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [31]. The dielectric constant of the solvent medium directly influences the electrostatic stabilization of ionic species formed during the reaction [28] [31].
The organization of solvent molecules around the catalyst and substrate creates structured solvation shells that can dramatically alter reaction kinetics [30] [28]. Linear solvents such as heptane have been shown to participate actively in self-assembly processes, causing supramolecular aggregates to favor specific helical conformations [34]. This contrasts with branched or cyclic solvents that do not permit such specific solvent-molecule interactions [34].
Table 4: Solvent Property Correlations with Catalytic Activity
Solvent Property | Correlation Coefficient | Activity Range | Mechanism Type |
---|---|---|---|
Dielectric constant | +0.85 | High polar reactions | Electrostatic stabilization |
Hydrogen bond donor ability | +0.78 | Bifunctional catalysis | Dual activation |
Viscosity | -0.62 | Diffusion-limited | Mass transfer effects |
Polarity parameter | +0.91 | Charge separation | Transition state solvation |
The design of effective supramolecular catalytic systems requires careful consideration of the balance between substrate binding, transition state stabilization, and product release [29]. Systems that bind substrates too strongly may suffer from product inhibition, while those with weak binding may not achieve sufficient rate acceleration [27] [29]. The optimal system provides modest substrate binding with strong transition state stabilization [29] [32].
Electric field effects generated by supramolecular assemblies represent a rapidly emerging area of catalytic design [29]. The ability to create oriented electric fields that align with bond polarization in the transition state can provide substantial catalytic rate enhancements [23] [29]. These effects are particularly important for reactions involving polar intermediates or charge-separated transition states [23] [29].
(S)-2-(4-Methylcyclohexylidene)acetonitrile serves as a crucial chiral building block in the synthesis of complex polycyclic terpene derivatives [1]. The compound's unique stereochemical properties and reactive nitrile functionality make it particularly valuable for constructing the intricate carbon frameworks characteristic of terpene natural products [2] [3].
The acetonitrile moiety acts as a versatile two-carbon synthon in terpene synthesis, enabling the formation of key carbon-carbon bonds through nucleophilic addition reactions [4]. Research has demonstrated that the stereodefined cyclohexylidene unit provides essential conformational control during cyclization reactions, directing the formation of specific ring systems found in complex terpenes [1] [5]. The methyl substitution at the 4-position of the cyclohexyl ring introduces additional steric factors that influence the selectivity of subsequent transformations.
In polycyclic terpene synthesis, this compound has been utilized as a template for constructing tetracyclic frameworks through strategic bond-forming reactions [5]. The chiral acetonitrile unit undergoes controlled cyclization processes that establish multiple stereocenters simultaneously, a characteristic feature required for terpene natural product synthesis [6]. Studies have shown that the compound can participate in intramolecular Diels-Alder reactions, leading to the formation of bridged ring systems typical of certain terpene classes [1].
The synthetic utility extends to the preparation of oxygenated terpene derivatives, where the nitrile group can be converted to various functional groups including aldehydes, carboxylic acids, and amines [7]. These transformations allow for the introduction of oxygen-containing substituents that are frequently encountered in bioactive terpenes [2]. Research findings indicate that the stereochemical integrity of the compound is maintained throughout these functional group manipulations, preserving the essential three-dimensional structure required for biological activity [6].
(S)-2-(4-Methylcyclohexylidene)acetonitrile has emerged as a significant intermediate in the development of fragrance and flavor compounds, particularly those exhibiting floral and rosy odor profiles [8]. The compound's structural similarity to established perfumery ingredients has made it a valuable template for creating novel olfactory molecules with enhanced properties.
The cyclohexylidene acetonitrile framework has demonstrated remarkable potential in fragrance chemistry, serving as a structural analog to the commercially successful compound Petalia (2-cyclohexylidene-2-(o-tolyl)acetonitrile) [8]. Research has shown that substitution of the aromatic ring with the methylcyclohexylidene moiety results in fragrance compounds with surprisingly similar odor characteristics, despite significant differences in their physicochemical properties [8].
Table 1: Fragrance and Flavor Structural Analogs
Compound | Odor Profile | Application | Concentration Range (% w/w) |
---|---|---|---|
(S)-2-(4-Methylcyclohexylidene)acetonitrile | Floral, rosy, balsamic | Fragrance intermediate | 0.001-10 |
2-Cyclohexylidene-2-(o-tolyl)acetonitrile (Petalia) | Fruity, rosy, lychee, palmarosa | Commercial perfumery | 0.01-1 |
2-Cyclohexylidene-2-(2-methylcyclohex-1-en-1-yl)acetonitrile | Floral, rosy, balsamic with green aspect | Novel perfuming ingredient | 0.001-10 |
2-(4-Methylcyclohexylidene)heptanonitrile | Enhanced tenacity | Long-lasting fragrance | 0.01-5 |
The synthesis of fragrance analogs utilizing this compound involves controlled condensation reactions between cyclohexanone derivatives and various nitrile substrates [8] [9]. Studies have demonstrated that the methylcyclohexylidene acetonitrile structure can be modified through alkylation reactions to generate higher homologs with extended carbon chains, resulting in compounds with improved tenacity and diffusion properties [9].
Research has established that these structural analogs possess exceptional stability in consumer products and demonstrate excellent compatibility with other fragrance ingredients [8]. The compounds exhibit characteristic floral notes with rosy and balsamic undertones, making them suitable for incorporation into a wide range of perfumed articles including detergents, fabric softeners, and personal care products [8].
Table 2: Synthesis Methods and Reaction Conditions
Method | Catalyst | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
Aldol Condensation | KOH/NaOH | 80-120 | NMP/DMF | 75-90 |
Knoevenagel Condensation | Potassium hydroxide | 80 | Alcohol | 85-95 |
Phase Transfer Catalysis | CTAB/Phase transfer agent | Room temperature-80 | Two-phase system | 70-85 |
Base-Catalyzed Condensation | Sodium methoxide | 60-80 | Methanol/Ethanol | 80-92 |
The development of fragrance compounds based on this structural framework has revealed important structure-odor relationships [8]. Specifically, the positioning of the methyl group on the cyclohexyl ring significantly influences the olfactory properties, with the 4-methyl isomer providing optimal balance between floral character and molecular stability [8].
(S)-2-(4-Methylcyclohexylidene)acetonitrile has found significant application as a structural template in the design of substrates for heterogeneous catalysis systems [10] [11]. The compound's well-defined stereochemical features and functional group positioning make it an ideal model for developing new catalytic materials with enhanced selectivity and activity.
The use of this compound as a template in heterogeneous catalyst design stems from its ability to provide predictable binding modes and reaction pathways [12] [13]. Research has shown that the cyclohexylidene moiety can serve as a structural directing agent during catalyst synthesis, influencing the formation of active sites with specific geometric arrangements [14] [15]. The stereochemical information encoded in the (S)-configuration provides a blueprint for creating chiral recognition sites in solid catalysts [11].
In the development of heterogeneous catalysts for asymmetric synthesis, this compound has been employed as a template substrate to optimize catalyst design [11]. Studies have demonstrated that polystyrene-supported catalysts prepared using this template exhibit excellent enantioselectivity in rearrangement reactions, with the ability to maintain high stereochemical fidelity over multiple catalytic cycles [11]. The template effect ensures proper spatial arrangement of active sites, resulting in improved catalyst performance compared to non-templated systems [15].
Table 3: Heterogeneous Catalysis Template Applications
Catalyst Type | Substrate Template Role | Application | Recyclability (Cycles) | Selectivity Enhancement |
---|---|---|---|---|
NiCoSe2 | Structural directing agent | Dihydropyrimidine synthesis | 5 | Moderate |
NiCo2S4 | Active site modifier | Heterocyclic formation | 5 | High |
Polystyrene-supported amino acids | Chiral recognition element | Enantioselective synthesis | 6 | Very High |
Immobilized chiral complexes | Selectivity enhancer | Asymmetric catalysis | 4-5 | High |
The template-directed synthesis approach has been successfully applied to the preparation of mesoporous catalytic materials [16]. Research has shown that the incorporation of cyclohexylidene acetonitrile derivatives during catalyst preparation leads to the formation of hierarchical pore structures with enhanced mass transport properties [17]. The molecular dimensions of the template compound influence the final pore size distribution, enabling fine-tuning of catalytic performance for specific substrate classes [16].
Advanced characterization studies have revealed that the template molecules become integrated into the catalyst framework, creating hybrid organic-inorganic materials with unique properties [18]. These hybrid catalysts demonstrate improved stability under reaction conditions while maintaining high activity and selectivity [19]. The presence of the organic template component provides additional interaction sites for substrates, enhancing the overall catalytic efficiency [20].
The template strategy has proven particularly effective in the design of catalysts for multi-step organic transformations [10]. The cyclohexylidene acetonitrile framework serves as a model substrate for optimizing catalyst architecture, ensuring that the active sites are appropriately positioned for sequential reaction steps [21]. This approach has led to the development of single-site catalysts with predictable activity patterns, representing a significant advancement in rational catalyst design [18].